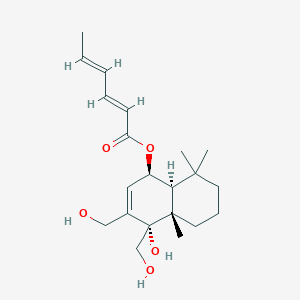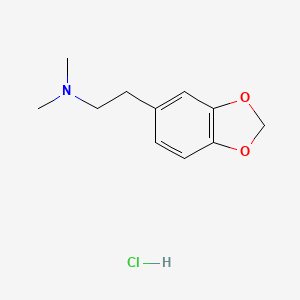
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is a natural product that has garnered interest in the field of life sciences. It is a sesquiterpenoid compound, which means it is a type of terpenoid consisting of three isoprene units.
准备方法
Synthetic Routes and Reaction Conditions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol is produced in the cultures of the fungus Penicillium species . The synthetic route involves the esterification of 2,4-hexadienoic acid with a drimenol derivative. The reaction conditions typically include the use of a suitable solvent like chloroform and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Penicillium cultures. The compound is then extracted and purified using techniques such as chromatography and crystallization. The industrial process is optimized to maximize the yield and purity of the compound while minimizing production costs .
化学反应分析
Types of Reactions
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学研究应用
6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections caused by fungi.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi, leading to their death.
Disrupting Membranes: The compound may disrupt the integrity of fungal cell membranes, causing cell lysis and death.
Modulating Signaling Pathways: It may interfere with signaling pathways that regulate fungal growth and reproduction.
相似化合物的比较
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: A sorbic acid derivative with antimicrobial properties.
Uniqueness
This compound is unique due to its complex structure, which includes both hydroxyl and ester functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its production from natural sources like Penicillium species also adds to its uniqueness and potential for sustainable production .
属性
IUPAC Name |
[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E)-hexa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-5-6-7-9-17(24)26-16-12-15(13-22)21(25,14-23)20(4)11-8-10-19(2,3)18(16)20/h5-7,9,12,16,18,22-23,25H,8,10-11,13-14H2,1-4H3/b6-5+,9-7+/t16-,18+,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABFALSQMFMAOA-YWDBKMQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


